Lipophilicity Differentiation vs. Unsubstituted and Aryl Amide Analogs
The cyclohexylcarbamoyl substituent confers a computed XLogP3‑AA of 2.9 on 5-(cyclohexylcarbamoyl)thiophene-2-carboxylic acid [1]. This is 1.8 log units higher than the unsubstituted primary amide analog 5‑carbamoylthiophene-2‑carboxylic acid (XLogP3‑AA ≈1.1; C₆H₅NO₃S, MW 171.17) [2], and 0.6 log units higher than the phenyl analog 5‑[(phenylcarbamoyl)amino]thiophene-2-carboxylic acid (XLogP3‑AA ≈2.3; C₁₂H₁₀N₂O₃S, MW 262.29) [3]. The difference of ≥0.6 log units is above the typical lead‑optimisation sensitivity threshold (≈0.5 log units), indicating that the cyclohexyl derivative occupies a distinct lipophilicity window that can affect membrane permeability and metabolic stability in ways that the smaller‑group analogs cannot replicate.
| Evidence Dimension | Computed lipophilicity (XLogP3‑AA) |
|---|---|
| Target Compound Data | XLogP3‑AA = 2.9 |
| Comparator Or Baseline | 5‑Carbamoylthiophene‑2‑carboxylic acid (XLogP3‑AA ≈1.1); 5‑[(Phenylcarbamoyl)amino]thiophene‑2‑carboxylic acid (XLogP3‑AA ≈2.3) |
| Quantified Difference | +1.8 vs. primary amide; +0.6 vs. phenyl analog |
| Conditions | Computed by XLogP3 3.0 (PubChem release 2021.05.07) |
Why This Matters
A logP shift of ≥0.6 units alters predicted membrane permeability and CYP450 susceptibility, making the cyclohexyl analog a discretely different tool for SAR exploration of lipophilicity‑driven endpoints.
- [1] PubChem Compound Summary for CID 43414372, 5-(Cyclohexylcarbamoyl)thiophene-2-carboxylic acid. NCBI. https://pubchem.ncbi.nlm.nih.gov/compound/1154325-28-6 (accessed 2026-05-02). View Source
- [2] PubChem Compound Summary for CID 22775497 (5‑carbamoylthiophene‑2‑carboxylic acid). NCBI. https://pubchem.ncbi.nlm.nih.gov/compound/22775497 (accessed 2026-05-02). View Source
- [3] PubChem Compound Summary for 5‑[(Phenylcarbamoyl)amino]thiophene‑2‑carboxylic acid (CID 11846651). NCBI. https://pubchem.ncbi.nlm.nih.gov/compound/924862-06-6 (accessed 2026-05-02). View Source
